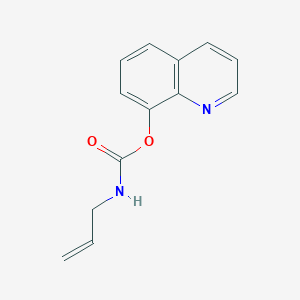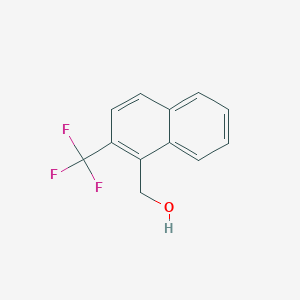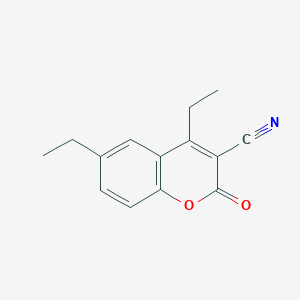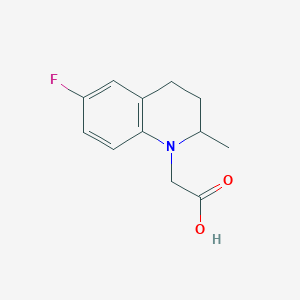
Quinolin-8-yl allylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl allylcarbamate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl allylcarbamate typically involves the reaction of quinolin-8-ol with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Quinolin-8-ol and allyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at room temperature.
Procedure: Quinolin-8-ol is dissolved in the solvent, and allyl chloroformate is added dropwise with stirring. Triethylamine is then added to the reaction mixture to neutralize the hydrochloric acid formed.
Product Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps may involve recrystallization or chromatographic techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
Quinolin-8-yl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl allylamine.
Substitution: Various substituted quinolin-8-yl carbamates depending on the nucleophile used.
科学的研究の応用
Quinolin-8-yl allylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: this compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Quinolin-8-yl allylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Quinolin-8-yl formate: Similar in structure but with a formate group instead of an allylcarbamate group.
Quinolin-8-yl acetate: Contains an acetate group instead of an allylcarbamate group.
Quinolin-8-yl methylcarbamate: Features a methylcarbamate group instead of an allylcarbamate group.
Uniqueness
Quinolin-8-yl allylcarbamate is unique due to its specific allylcarbamate group, which imparts distinct chemical and biological properties. The presence of the allyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
59741-15-0 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
quinolin-8-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |
InChIキー |
MEZYFDNWDDLADU-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)








![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)




